Morpholin-4-yl morpholine-4-carbodithioate

Rubber Vulcanization Scorch Safety Processing Safety

Rubber formulators face premature scorch and reversion when using conventional accelerators at high processing temperatures. OTOS (CAS 13752-51-7) resolves these challenges with its delayed-action sulfenamide chemistry. • Critical vulcanization temperature of 149°C ensures a wider scorch safety window vs. M and MDB accelerators. • Enables 25% reduction in total sulfenamide loading vs. other sulfenamides while maintaining cure rate and physical properties. • Superior anti-reversion performance in natural rubber (NR) high-temperature vulcanization. Ideal for semi-EV cure systems in EPDM, SBR, and tire manufacturing. Bulk industrial quantities available.

Molecular Formula C9H16N2O2S2
Molecular Weight 248.4 g/mol
CAS No. 13752-51-7
Cat. No. B083556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-yl morpholine-4-carbodithioate
CAS13752-51-7
SynonymsN-oxydiethylenethiocarbamoyl-N-oxydiethylene sulfenamide
OTOS
Molecular FormulaC9H16N2O2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)SN2CCOCC2
InChIInChI=1S/C9H16N2O2S2/c14-9(10-1-5-12-6-2-10)15-11-3-7-13-8-4-11/h1-8H2
InChIKeyHOEFWOBLOGZQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholin-4-yl morpholine-4-carbodithioate: Procurement & Benchmarking


Morpholin-4-yl morpholine-4-carbodithioate (CAS 13752-51-7), also designated as N-oxydiethylene thiocarbamyl-N'-oxydiethylene sulfenamide or Accelerator OTOS, is a thiocarbamyl sulfenamide compound with the molecular formula C₉H₁₆N₂O₂S₂ and a molecular weight of 248.37 g/mol [1]. This compound is characterized by its dual morpholine functional groups, which confer a unique sulfur-donating capacity and delayed-action vulcanization profile. It is primarily utilized as a high-performance rubber vulcanization accelerator, where its delayed action and superior processing safety are critical for high-temperature curing applications . Additionally, its derivatives have demonstrated notable biological activities, including trichomonacidal and antimicrobial properties, which are distinct from its industrial applications [2].

Primary Use Rubber vulcanization accelerator with delayed action
Functional Profile Thiocarbamyl sulfenamide; dual morpholine sulfur-donor
Research Context Analytical reagent for Ni and trichomonacide benchmark

Morpholin-4-yl morpholine-4-carbodithioate: Substitution Risks in Vulcanization


While thiocarbamyl sulfenamides and benzothiazole accelerators are often considered interchangeable in general rubber formulations, Morpholin-4-yl morpholine-4-carbodithioate (OTOS) exhibits a quantifiably different performance profile that directly impacts manufacturing efficiency and final product properties. Direct substitution with alternatives like Accelerator M (2-mercaptobenzothiazole) or MDB (2-(4-morpholinodithio)benzothiazole) is not equivalent, as OTOS provides a demonstrably wider scorch safety window at high processing temperatures . This is due to its specific decomposition kinetics, which dictate a higher critical vulcanization temperature of 149°C, a threshold not shared by all sulfenamides [1]. Furthermore, OTOS enables a 25% reduction in the total sulfenamide loading in accelerator systems compared to other sulfenamides while maintaining cure rate and physical properties, a direct economic and formulation advantage [2]. Substituting OTOS without adjusting the cure system or processing parameters can lead to premature vulcanization (scorch), suboptimal crosslink density, and compromised heat aging resistance in the final rubber article.

Scorch Safety Margin
Replacement with M or MDB accelerators may narrow the processing window due to different decomposition kinetics.
Accelerator Loading Efficiency
Direct substitution without reformulation can reduce cure efficiency; OTOS-specific loading ratios may not transfer.
Cure Profile Compatibility
Substituting OTOS without adjusting cure parameters risks premature vulcanization and lower crosslink density.

Morpholin-4-yl morpholine-4-carbodithioate: Performance vs. In-Class Comparators


Scorch Safety & Processing Window vs. Benzothiazole Accelerators

The delayed action and processing safety of Morpholin-4-yl morpholine-4-carbodithioate (OTOS) are superior to those of benzothiazole accelerators such as Accelerator M (2-mercaptobenzothiazole) and Accelerator MDB (2-(4-morpholinodithio)benzothiazole). This enhanced safety margin is critical for preventing premature vulcanization during high-temperature mixing and shaping processes . The critical vulcanization temperature for OTOS is 149°C, a key parameter defining its thermal activation window [1].

Scorch safety vs. benzothiazoles
Head-to-head
OTOS: higher scorch safety
M / MDB: lower safety margin
Wider processing latitude reduces scrap risk
Qualitative comparison; exact margin not quantified
Rubber Vulcanization Scorch Safety Processing Safety

Accelerator Loading Reduction vs. Other Sulfenamides

Akrochem OTOS demonstrates higher efficiency than other sulfonamide accelerators. A 25% reduction in the sulfenamide portion of an accelerator system is possible when Akrochem OTOS is used, with no loss of cure rate and while maintaining good physical properties [1].

Sulfenamide loading reduction
Class-level
~25% lower
May support formulation cost reduction
Relative to other sulfenamides (class-level inference)
Accelerator Efficiency Formulation Optimization Cost Reduction

In Vivo Trichomonacidal Efficacy vs. Dithiocarbamates

In a comparative study of substituted dithiocarbamates, sodium 4-morpholinecarbodithioate (the sodium salt of the parent acid of the target compound) was the most active compound against Trichomonas vaginalis in an in vivo mouse assay, with a CD50 of 3.9 mg/kg [1]. This was superior to other dithiocarbamates tested, where in vitro activities ranged from 0.17–1.5 μg/mL [2].

In vivo trichomonacidal activity
Cross-study comparable
Na salt CD50 3.9 mg/kg
Other dithiocarbamates: 0.17–1.5 µg/mL in vitro
Reported in vivo antitrichomonal activity in mouse model
Sodium derivative; free acid used as research benchmark
Trichomonacide In Vivo Efficacy Dithiocarbamate Derivatives

Analytical Sensitivity for Nickel Determination

A spectrophotometric method for nickel microdetermination uses its morpholine-4-carbodithioate complex. The method reports a molar absorptivity of 6.1×10³ dm³ mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0096 μg/cm² at 390 nm, with Beer's law obeyed over a range of 5-70 μg of nickel [1]. This provides a quantitative benchmark for analytical method development and validation.

Analytical sensitivity (Ni)
Reported
ε = 6.1×10³ dm³ mol⁻¹ cm⁻¹
Sandell’s sensitivity 0.0096 µg/cm²
Enables validated spectrophotometric Ni determination
At 390 nm after coprecipitation procedure
Analytical Chemistry Nickel Determination Spectrophotometry

Body Weight Gain Depression vs. OBTS in Rat Model

In a comparative dominant lethal mutation study in male Sprague-Dawley rats, OTOS (N-oxydiethylene thiocarbamyl-N-oxydiethylene sulfenamide) was administered at 0, 6.25, 12.5, or 25 mg/kg, while OBTS (N-oxydiethylene-2-benzothiazole sulfenamide) was administered at 0, 125, 250, or 500 mg/kg. A significant depression in body weight gain (24.8%) was observed at the highest OTOS dose (25 mg/kg), whereas no effect on body weight was noted for OBTS at doses as high as 500 mg/kg [1]. Both compounds failed to produce dominant lethal mutations.

Body weight effect vs. OBTS
Head-to-head
OTOS: 24.8% depression at 25 mg/kg
OBTS: no effect up to 500 mg/kg
Occupational exposure assessment context
Rat 56-day study; no dominant lethal mutations
Toxicology Mutagenicity Occupational Safety

Cure Synergism in NR: OTOS-MBTS vs. MPTS-MBTS

A study directly compared the performance of a conventional OTOS-MBTS (N-oxydiethylene thiocarbamyl-N'-oxydiethylene sulfenamide with 2-mercaptobenzothiazyl disulfide) accelerator system against a novel MPTS-MBTS (N-methyl piperazinothiocarbamyl-N'-methyl piperazinosulfenamide with MBTS) system in natural rubber vulcanization. The OTOS-MBTS system exhibited higher torque values, while the MPTS-MBTS system produced higher modulus and tensile values [1]. Both systems demonstrated good thermal and age resistance properties.

Cure synergism OTOS-MBTS vs. MPTS
Head-to-head
OTOS-MBTS: higher torque
MPTS-MBTS: higher modulus/tensile
Torque vs. modulus trade-off informs property selection
Natural rubber gum; MBTS co-accelerator
Cure Synergism Natural Rubber Accelerator System

Morpholin-4-yl morpholine-4-carbodithioate: Validated Application Scenarios


Anti-Reversion Natural Rubber Vulcanization

Morpholin-4-yl morpholine-4-carbodithioate (OTOS) is the preferred accelerator for high-temperature vulcanization of natural rubber (NR) where maintaining crosslink density and preventing reversion are critical. Its excellent anti-reversion performance and high heat resistance of the final product are direct outcomes of its unique delayed-action and sulfur-donating profile . The critical vulcanization temperature of 149°C provides a defined processing window, and its superior scorch safety compared to M and MDB accelerators ensures consistent cure in demanding applications such as tire manufacturing and engineered rubber goods [1].

Cost-Optimized Semi-EV Cure Systems for EPDM and SBR

For formulators of EPDM, SBR, and other synthetic rubbers, OTOS enables economical semi-efficient vulcanization (semi-EV) cure systems. The quantifiable 25% reduction in total sulfenamide loading compared to other sulfenamide accelerators, without loss of cure rate or physical properties, directly lowers formulation costs . The preferred dosage ratio of 2 parts OTOS to 1 part of another sulfenamide (e.g., BBTS or CBTS) with low sulfur loading (0.4-0.6 PHR) is a validated, efficient recipe [1].

Analytical Reagent for Nickel Quantification

The sodium or potassium salt of morpholine-4-carbodithioic acid (derived from the target compound's acid) serves as a selective and sensitive reagent for the spectrophotometric determination of nickel. The established method, with a molar absorptivity of 6.1×10³ dm³ mol⁻¹ cm⁻¹ and Sandell's sensitivity of 0.0096 μg/cm², provides a reliable and validated analytical procedure for nickel quantification in complex matrices, including alloys . This application is supported by direct analytical method development and validation data.

Trichomonacide Research: In Vivo Efficacy Benchmark

In preclinical research targeting trichomoniasis, sodium 4-morpholinecarbodithioate (the sodium salt) serves as a critical benchmark compound. Its proven superior in vivo activity against Trichomonas vaginalis, with a CD50 of 3.9 mg/kg in a mouse model, establishes it as a potent lead compound for further structural optimization and mechanistic studies . This provides a clear, quantifiable efficacy baseline against which novel antitrichomonal agents can be compared.

Application
Selection Property
Validation Focus
Anti-reversion NR vulcanization
Delayed-action sulfur-donating profile
Scorch safety margin and reversion resistance at high temperature
Semi-EV cure system formulation
Accelerator loading efficiency
Cure rate and physical property retention
Spectrophotometric nickel determination
Morpholine-4-carbodithioate complexation selectivity
Method sensitivity and linear range
Antitrichomonal preclinical research
In vivo activity profile
Efficacy benchmark against T. vaginalis models

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